methyl vinyl-D3 ether CAS number and safety data sheet
methyl vinyl-D3 ether CAS number and safety data sheet
An In-depth Technical Guide to Methyl Vinyl-D3 Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of methyl vinyl-D3 ether (CAS No: 68473-30-3), an isotopically labeled gas crucial for advanced research and development. As the deuterated analog of methyl vinyl ether, it serves as a critical tool in mechanistic studies, metabolic tracing, and the synthesis of specialized polymers. This document details its physicochemical properties, an in-depth analysis of its safety and hazard profile based on its Safety Data Sheet (SDS), and rigorous protocols for safe handling and storage. Furthermore, it explores its primary applications, offers a conceptual experimental workflow for its use, and provides an overview of relevant synthesis chemistry, grounding all information in authoritative sources to ensure scientific integrity and practical utility for professionals in the field.
Introduction to Methyl Vinyl-D3 Ether
Methyl vinyl-D3 ether, also known as 1-methoxyethylene-d3, is a deuterated form of methyl vinyl ether (MVE), where the three hydrogen atoms on the methyl group are replaced with deuterium.[1] Its chemical formula is CD₃OCH=CH₂.[1][2] While its non-labeled counterpart (CAS No: 107-25-5) is a valuable monomer for producing polyvinyl ethers used in adhesives, coatings, and as a synthetic building block, the deuterated version offers unique advantages for detailed scientific investigation.[3][4][5]
The primary value of isotopic labeling lies in its utility as a tracer. The deuterium atoms act as a "heavy" label that can be tracked through complex chemical reactions or biological pathways without significantly altering the molecule's chemical reactivity. This allows researchers to elucidate reaction mechanisms, study the kinetic isotope effect, and map metabolic transformations with high precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Physicochemical Properties
The fundamental properties of methyl vinyl-D3 ether are critical for its proper handling and application in experimental design. As a compressed gas, its physical state dictates the necessary equipment and safety precautions for its use.
| Property | Value | Source(s) |
| CAS Number | 68473-30-3 | [1][2][6] |
| Synonyms | MVE (methyl-d3), 1-methoxyethylene-d3, Methyl vinyloxide | [1][2] |
| Linear Formula | CD₃OCH=CH₂ | [1][2] |
| Molecular Weight | 61.10 g/mol | [2] |
| Physical Form | Compressed Gas | [1][5] |
| Boiling Point | 6 °C (43 °F) (for non-labeled MVE) | [3] |
| Chemical Purity | Typically ≥98% | [2] |
Safety & Hazard Profile
Methyl vinyl-D3 ether is an extremely flammable gas supplied under pressure.[1] Its handling demands strict adherence to safety protocols to mitigate risks of fire, explosion, and adverse health effects. The information presented here is synthesized from its Safety Data Sheet (SDS).[1]
GHS Hazard Classification
The substance is classified according to the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | Code | Statement |
| Flammable Gases | H220 | Extremely flammable gas.[1] |
| Gases Under Pressure | H280 | Contains gas under pressure; may explode if heated.[1] |
Precautionary Statements & First Aid
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
| Response | P377 | Leaking gas fire: Do not extinguish, unless leak can be stopped safely.[1] |
| Response | P381 | In case of fire, eliminate all ignition sources if safe to do so.[1] |
| Storage | P410+P403 | Protect from sunlight. Store in a well-ventilated place.[1] |
First-Aid Measures:
-
Inhalation: May cause respiratory irritation. Move the person to fresh air. If symptoms persist, seek medical attention.[1]
-
Skin Contact: May cause moderate irritation. Direct contact with the liquefied gas can cause frostbite.[1][5] For frostbite, warm the affected area gently with lukewarm water. Do not rub. Seek immediate medical attention. For irritation, wash with soap and water.[1]
-
Eye Contact: May cause eye irritation. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Ingestion: Unlikely route of exposure for a gas. If it occurs, rinse the mouth and seek medical advice.[1]
Fire Fighting & Personal Protective Equipment (PPE)
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1]
-
Firefighting Protocol: A leaking gas fire should not be extinguished unless the leak can be stopped safely, as this can lead to the formation of an explosive mixture with air.[1] Eliminate all ignition sources.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear suitable protective gloves.[1]
-
Skin and Body Protection: Wear protective, flame-retardant clothing.[1][7]
-
Respiratory Protection: In case of inadequate ventilation, use a self-contained breathing apparatus (SCBA).[1]
-
Handling, Storage, and Stability
The causality behind proper handling and storage procedures is rooted in the compound's high flammability and its nature as a compressed gas.
Safe Handling Protocol
Handling a reactive, flammable gas requires a systematic approach to prevent accidental release and ignition.
-
Work Area Preparation: Ensure work is conducted in a chemical fume hood or a well-ventilated area.[8] All electrical equipment must be explosion-proof.[9]
-
Eliminate Ignition Sources: Prohibit open flames, sparks, and hot surfaces from the handling area. Use only non-sparking tools made from materials like brass or bronze.[1][8]
-
Grounding: Properly ground all cylinders and equipment to prevent the buildup of static electricity, which can serve as an ignition source.[8]
-
Cylinder Connection: Use a regulator appropriate for the cylinder pressure. Inspect all connections for leaks using a suitable method (e.g., Snoop® leak detection fluid) before use.
-
Gas Delivery: When introducing the gas into a reaction vessel, do so slowly and in a controlled manner, either by bubbling it through a solution or by maintaining a specific pressure in a closed system.
-
Post-Use Procedure: After use, close the cylinder valve securely. Relieve the pressure from the regulator and lines before disconnecting.
Storage Guidelines
Long-term stability and safety depend on appropriate storage conditions.
-
Location: Store cylinders in a cool, dry, well-ventilated area designated for flammable gas storage, away from incompatible materials like oxidizing agents and acids.[1][8][9]
-
Cylinder State: Cylinders should be stored upright and firmly secured to prevent falling.[8] Keep valve protection caps in place when not in use.
-
Environmental Conditions: Protect cylinders from direct sunlight and do not expose them to temperatures exceeding 52 °C (125 °F).[1][8]
-
Peroxide Formation: While methyl vinyl ether is a gas at room temperature, the general class of ethers is susceptible to forming explosive peroxides over time upon exposure to air and light.[10] Although less of a risk for a compressed gas in a cylinder, it is a critical consideration if the material is condensed or used over long periods. It is good practice to date cylinders upon receipt and use them in rotation.[10]
Stability and Reactivity
-
Reactivity: The alkene portion of the molecule is highly reactive. It can react vigorously with oxidizing materials, halogens, and strong acids.[3][7]
-
Hazardous Polymerization: The compound is prone to rapid, exothermic polymerization, especially when initiated by acids or Lewis acids like boron trifluoride.[3][7] This reaction can be violent.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and all sources of ignition.[9]
Applications in Research & Development
The inclusion of deuterium atoms is not a trivial modification; it is a deliberate choice to unlock specific analytical insights.
-
Mechanistic Elucidation: In organic synthesis, if a reaction mechanism involves the cleavage of a C-H bond on the methyl group, using the D3-analog will exhibit a primary kinetic isotope effect (KIE). The C-D bond is stronger and broken more slowly than a C-H bond, and measuring this rate difference provides powerful evidence for the proposed mechanism.
-
Metabolic and Pharmacokinetic Studies: In drug development, a deuterated version of a compound or a precursor can be administered to study its metabolic fate. The deuterium label allows metabolites to be easily distinguished from endogenous molecules by mass spectrometry, helping to identify metabolic pathways and calculate rates of drug clearance.
-
Advanced Polymer Science: Polymerization of methyl vinyl-D3 ether yields deuterated polyvinyl ether.[3] This specialized polymer is valuable for studies where proton signals from the polymer backbone would interfere with the analysis of other components in a mixture, for example, in NMR studies of polymer-drug interactions or polymer-solvent dynamics.
Experimental Workflow: Conceptual Protocol for [4+2] Cycloaddition
This section provides a detailed, self-validating methodology for using methyl vinyl-D3 ether in a common synthetic application. The protocol prioritizes safety and reproducibility.
Objective: To perform a Diels-Alder ([4+2] cycloaddition) reaction between methyl vinyl-D3 ether and a dienophile (e.g., acrolein) to form a deuterated dihydropyran derivative, a key step analogous to the synthesis of glutaraldehyde.[3]
Methodology:
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), a septum, and a low-temperature thermometer.
-
Reagent Addition: Dissolve the dienophile (e.g., acrolein) and any catalyst in a suitable anhydrous solvent (e.g., Toluene) and add it to the reaction flask via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice/acetone bath to control the exothermic reaction and prevent uncontrolled polymerization.
-
Gas Introduction Setup: Connect the methyl vinyl-D3 ether cylinder to the reaction flask. The gas should pass through a drying tube (e.g., filled with Drierite) and a gas dispersion tube (bubbler) or a needle valve for controlled addition. Place the entire setup on a tared analytical balance to measure the mass of gas added.
-
Controlled Addition of MVE-d3: Slowly bubble the methyl vinyl-D3 ether gas into the stirred reaction mixture. Monitor the mass of the cylinder to add the correct stoichiometric amount. The slow addition is critical to manage the reaction's exothermicity.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required duration. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by carefully quenching small aliquots.
-
Quenching and Workup: Once the reaction is complete, carefully quench any remaining reactive species according to the specific reaction requirements. Proceed with a standard aqueous workup and extraction to isolate the crude product.
-
Purification: Purify the crude product using column chromatography or distillation to obtain the pure, deuterated cycloadduct.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using NMR (¹H, ¹³C, ²H) and mass spectrometry.
Visualization of Experimental Workflow
Caption: Workflow for a [4+2] cycloaddition using gaseous methyl vinyl-D3 ether.
Synthesis Overview
Understanding the synthesis of the parent compound provides context for the production of its deuterated analog. Methyl vinyl ether is commercially produced by the base-catalyzed reaction of acetylene with methanol.[3] Alternative laboratory and industrial methods have also been developed, including:
-
Elimination Reactions: Hofmann elimination from quaternary ammonium hydroxides has been used to synthesize vinyl ethers.[11]
-
Acetal Decomposition: A continuous process involves reacting acetaldehyde with methanol to form acetaldehyde dimethyl acetal, which is then separated and thermally decomposed to yield methyl vinyl ether and methanol.[12]
-
Catalytic Elimination: More recent methods describe the catalytic elimination reaction of ethylene glycol dimethyl ether using a solid alkali catalyst to produce methyl vinyl ether.[13]
The synthesis of the D3-labeled analog would follow similar principles, substituting standard methanol (CH₃OH) with methanol-d4 (CD₃OD) or another appropriate deuterated starting material in the chosen synthetic route.
References
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METHYL VINYL ETHER (METHYL-D3) CAS NO.68473-30-3. (n.d.). LookChem. Retrieved March 26, 2026, from [Link]
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Methyl vinyl ether. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
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METHYL VINYL-D3 ETHER — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]
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Methyl vinyl ether CAS# 107-25-5. (n.d.). Scent.vn. Retrieved March 26, 2026, from [Link]
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Product Stewardship Summary - Methyl Vinyl Ether. (2016). Ashland. Retrieved March 26, 2026, from [Link]
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Methyl Vinyl Ether/Maleic Anhydride, Medium Molecular Weight MSDS. (2005, October 3). Cole-Parmer. Retrieved March 26, 2026, from [Link]
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Method for synthesizing vinyl methyl ether by using ethylene glycol dimethyl ether. (2020). WIPO Patentscope. CN111807937A. Retrieved March 26, 2026, from [Link]
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Kaiser, C., & Weinstock, J. (1976). ALKENES via HOFMANN ELIMINATION: USE OF ION-EXCHANGE RESIN FOR PREPARATION OF QUATERNARY AMMONIUM HYDROXIDES: DIPHENYLMETHYL VINYL ETHER. Organic Syntheses, 55, 3. Retrieved March 26, 2026, from [Link]
- Continuous preparation of methyl vinyl ether. (1983). Google Patents. JPS5832838A.
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Deuterium (Compressed) Safety Data Sheet. (2017, May 19). Air Liquide. Retrieved March 26, 2026, from [Link]
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Ether. (n.d.). Cargo Handbook. Retrieved March 26, 2026, from [Link]
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Ethers: their storage and the detection and removal of peroxides. (2009, July 10). The University of Edinburgh. Retrieved March 26, 2026, from [Link]
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Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis. Retrieved March 26, 2026, from [Link]
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